Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate
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Overview
Description
Methyl spiro[24]hepta-4,6-diene-1-carboxylate is a chemical compound belonging to the spiro compound family Spiro compounds are characterized by a unique structure where two rings are connected through a single atom This particular compound has a spiro[24]hepta-4,6-diene core with a methyl ester functional group attached to the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl spiro[2.4]hepta-4,6-diene-1-carboxylate typically involves the reaction of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia . This reaction forms the spiro[2.4]hepta-4,6-diene core, which is then esterified with methanol to produce the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, alternative starting materials such as 1,2-dichloroethane or ethylene glycol bis(benzenesulfonate) can be employed to reduce costs .
Chemical Reactions Analysis
Types of Reactions
Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, or other substituted derivatives.
Scientific Research Applications
Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and analogs of prostaglandins.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of methyl spiro[2.4]hepta-4,6-diene-1-carboxylate involves its interaction with specific molecular targets and pathways. The spiro structure imparts unique electronic properties, allowing it to participate in various chemical reactions. The ester functional group can undergo hydrolysis, releasing the active spiro compound, which can then interact with enzymes or receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.4]hepta-4,6-diene: The parent compound without the ester functional group.
Spiro[2.4]hepta-4,6-diene-1-carboxylic acid: The carboxylic acid derivative.
Spiro[2.4]hepta-4,6-diene-1-methanol: The alcohol derivative.
Uniqueness
Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Properties
CAS No. |
97580-83-1 |
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Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
methyl spiro[2.4]hepta-4,6-diene-2-carboxylate |
InChI |
InChI=1S/C9H10O2/c1-11-8(10)7-6-9(7)4-2-3-5-9/h2-5,7H,6H2,1H3 |
InChI Key |
UPFUWFOIAGXIBP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC12C=CC=C2 |
Origin of Product |
United States |
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